SAR131675

Catalog No.
S002953
CAS No.
M.F
C18H22N4O4
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR131675

Product Name

SAR131675

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N

SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Synonyms

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N

Description

SAR131675 is an ATP-competitive inhibitor of VEGF receptor 3 (VEGFR3) with an IC50 value of 23 nM for the human recombinant receptor in a cell-free assay. It is selective for VEGFR3 over VEGFR2 and VEGFR1 (IC50s = 230 and >3,000 nM, respectively). SAR131675 inhibits survival of human lymphatic cells cultured with the VEGFR3-specific ligands VEGF-C and VEGF-D over the non-specific ligand VEGF-A in vitro (IC50s = 14, 17, and 664 nM, respectively). It decreases VEGF-C and VEGF-A-induced migration of human microvascular endothelial cells (HMVECs) when used at concentrations of 100 and 300 nM. SAR131675 (100 mg/kg) reduces tumor size, decreases the number of pancreatic angiogenic islets, and increases survival in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors. It also decreases tumor size, levels of VEGFR3 in mammary tumor lysates, number of tumor-associated macrophages in mammary tumors, and the number of lung metastases in a 4T1 mouse allograft model when administered at a dose of 100 mg/kg.
SAR131675 is a VEGFR3 inhibitor with IC50/Ki of 23 nM/12 nM, about 50- and 10-fold more selective for VEGFR3 than VEGFR1/2, little activity against Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, Flt2 etc. IC50 value: 23 nM Target: VEGFR3in vitro: VEGFR-3 ligands VEGFC and VEGFD, with an IC50 of about 20 nM. SAR131675 dose dependently inhibits rh-VEGFR-3–TK activity with an IC50 of 23 nM. SAR131675 inhibits VEGR-3–TK activity with a Ki of about 12 nM. SAR131675 inhibits VEGFR-1–TK activity with an IC50 of > 3 μM and VEGFR-2–TK activity with an IC50 of 235 nM. SAR131675 inhibits VEGFR-1 autophosphorylation with an IC50 of about 1 μM and VEGFR-2 with an IC50 of about 280 nM. SAR131675 moderately inhibits VEGFR-2 and has very little effect on VEGFR-1, showing a good selectivity for VEGFR-3. SAR131675 inhibits VEGFA-induced VEGFR-2 phosphorylation in a dose-dependent manner, with an IC50 of 239 nM. SAR131675 potently inhibits lymphatic cell survival induced by VEGFC and VEGFD with IC50 of 14 nM and 17 nM, respectively. SAR131675 inhibits VEGFA-induced survival with an IC50 of 664 nM. SAR131675, significantly and dose dependently inhibits VEGFC-induced Erk phosphorylation, with an IC50 of about 30 nM. in vivo: In embryonic angiogenesis using the zebrafish model, SAR131675 efficiently impaires embryonic vasculogenesis. SAR131675 at 100 mg/kg/d has significantly reduced the levels of VEGFR-3 and hemoglobin content by about 50%. SAR131675 efficiently abrogates lymphangiogenesis and angiogenesis induced in vivo by FGF2. SAR131675 at a dose of 300 mg/kg is able to inhibit both VEGFR-2 and VEGFR-3 signaling. In the prevention study, 5 weeks treatment with SAR131675 is well tolerated and the number of angiogenic islets in the pancreas of SAR131675-treated mice is significantly decreased by 42%, compared with the vehicle-treated group. In the intervention study, daily oral administration of SAR131675 from week 10 to week 12.5 causes a significant decrease in tumor burden by 62%. Treatment with SAR131675 significantly reduces the tumor volume 24% and 50% at 30 mg/kg/d and 100 mg/kg/d, respectively.
  • Antimicrobial Activity

    The naphthyridine core structure is present in various known antibiotics. The additional functional groups on this molecule might offer interesting avenues for research into its potential antimicrobial properties. Studies have shown other 2-amino-1,8-naphthyridine-3-carboxamide derivatives to exhibit antimicrobial activity [].

  • Targeted Drug Delivery

SAR131675 is a novel compound identified as a potent and selective inhibitor of the vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. It has demonstrated significant inhibitory effects on VEGFR-3 activity, with half-maximal inhibitory concentration (IC50) values of approximately 20 nmol/L for both VEGFR-3 autophosphorylation and primary human lymphatic cell proliferation induced by VEGF-C and VEGF-D ligands . Notably, SAR131675 exhibits high selectivity for VEGFR-3 compared to a wide array of other receptors, enzymes, and kinases, making it a valuable candidate for therapeutic applications targeting lymphangiogenesis and tumor progression .

The primary chemical reaction involving SAR131675 is its inhibition of the VEGFR-3 tyrosine kinase activity. This inhibition leads to downstream effects on signaling pathways associated with tumor growth and metastasis. The compound's mechanism of action includes the blockade of the phosphorylation of specific tyrosine residues on the receptor, which is crucial for its activation and subsequent signaling cascade . In vitro studies have shown that SAR131675 can effectively disrupt these pathways, leading to reduced cell proliferation and migration in various cancer cell lines, particularly those associated with ovarian cancer .

SAR131675 has been shown to possess significant biological activity, particularly in the context of cancer therapy. Its selective inhibition of VEGFR-3 results in decreased tumor growth and metastasis in preclinical models. For instance, studies indicate that SAR131675 reduces tumor-associated macrophage infiltration and alters the immune landscape within tumors, promoting a more favorable immune response against cancer cells . Additionally, it has demonstrated anticancer effects through the inhibition of critical signaling pathways such as ERK1/2 and AKT in human ovarian cancer cells .

The synthesis of SAR131675 involves multiple steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods for synthesizing tyrosine kinase inhibitors often include:

  • Formation of key intermediates: Utilizing various organic reactions to build the core structure.
  • Functionalization: Introducing specific functional groups that enhance selectivity towards VEGFR-3.
  • Purification: Employing techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels (99.9% as reported) necessary for biological testing .

SAR131675 has promising applications in oncology due to its ability to inhibit lymphangiogenesis and tumor growth. Its specificity for VEGFR-3 makes it particularly suitable for treating cancers where this receptor plays a critical role in tumor progression and metastasis. Potential applications include:

  • Treatment of solid tumors with high lymphatic involvement.
  • Combination therapies aimed at enhancing immune response against tumors.
  • Investigating its effects on other conditions related to abnormal lymphangiogenesis .

Interaction studies involving SAR131675 have focused on its effects on immune cell populations within tumors. Research indicates that treatment with SAR131675 leads to a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in pro-inflammatory macrophages, suggesting a shift towards a more effective anti-tumor immune response . Furthermore, it has been shown not to inhibit T cell proliferation, differentiating it from other multikinase inhibitors like sunitinib or sorafenib, which can have broader immunosuppressive effects .

Several compounds exhibit similar mechanisms or target pathways related to angiogenesis and tumor growth. Here are some notable examples:

Compound NameTarget Receptor(s)SelectivityUnique Features
SunitinibVEGFR-1, VEGFR-2, PDGFRMulti-targetBroad spectrum; affects multiple kinases
SorafenibVEGFR-2, PDGFRMulti-targetAlso targets RAF kinases
MAZ51VEGFR-2Less selectivePrimarily targets vascular endothelial growth factors
PexidartinibCSF1RSelective for CSF1RTargets macrophage recruitment

Uniqueness of SAR131675: Unlike these compounds, SAR131675 is specifically designed to target only VEGFR-3 with minimal off-target effects. This specificity allows it to reduce lymphangiogenesis without compromising other essential vascular functions or immune responses significantly.

XLogP3

1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

358.16410520 g/mol

Monoisotopic Mass

358.16410520 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-08-15
[1]. Alam A, Blanc I, Gueguen-Dorbes G, et al. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Mol Cancer Ther. 2012 Aug;11(8):1637-49.

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